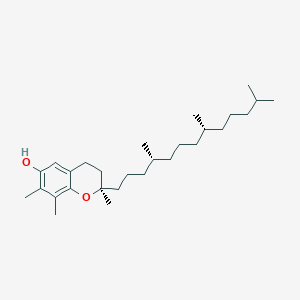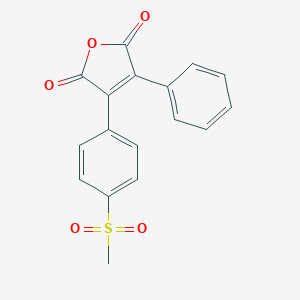
AGN 193109 エチルエステル
概要
説明
AGN 193109 Ethyl Ester is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of AGN 193109, a potent and selective inhibitor of the protein kinase C family. The molecular formula of AGN 193109 Ethyl Ester is C30H28O2, and it has a molecular weight of 420.54 .
科学的研究の応用
AGN 193109 Ethyl Ester is primarily used as a precursor to AGN 193109, which is a high-affinity antagonist and inverse agonist for the nuclear retinoic acid receptors . This compound has several scientific research applications:
Chemistry: It is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: AGN 193109 Ethyl Ester is employed in studies involving cell differentiation and gene expression.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the context of retinoid-related pathways.
Industry: It is used in the production of specialized chemicals and materials
作用機序
Target of Action
AGN 193109 Ethyl Ester is a precursor to AGN 193109 . AGN 193109 is a highly effective antagonist of retinoic acid receptors (RARs), with Kd values of 2 nM, 2 nM, and 3 nM for RARα, RARβ, and RARγ, respectively . It exhibits no significant affinity for retinoic X receptors .
Mode of Action
AGN 193109 potently antagonizes against ATRA-induced transcription in RARα, RARβ, and RARγ transfected CV-1 cells . This indicates that AGN 193109 is completely RAR specific .
生化学分析
Biochemical Properties
AGN 193109 Ethyl Ester, as a precursor to AGN 193109, plays a significant role in biochemical reactions. AGN 193109 is known to interact with nuclear retinoic acid receptors (RARs), which are a group of proteins essential for regulating gene transcription . The nature of these interactions is antagonistic and inverse agonistic .
Cellular Effects
AGN 193109 Ethyl Ester, through its product AGN 193109, has been found to have profound effects on various types of cells and cellular processes. For instance, it influences cell function by inhibiting the expression of the differentiation marker MRP-8 in normal human keratinocytes (NHKs) . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of AGN 193109 Ethyl Ester involves its product, AGN 193109, exerting its effects at the molecular level. AGN 193109 acts as an antagonist and inverse agonist for the nuclear retinoic acid receptors (RARs), thereby influencing gene transcription . It achieves this by blocking RAR-dependent transcription and inhibiting basal transcription mediated by the RARs .
Temporal Effects in Laboratory Settings
It is known that its product, AGN 193109, has been used in studies to observe changes in cellular function over time .
Dosage Effects in Animal Models
It is known that its product, AGN 193109, has been used in studies involving animal models .
Metabolic Pathways
It is known that its product, AGN 193109, interacts with nuclear retinoic acid receptors (RARs), which play a crucial role in regulating gene transcription .
準備方法
The synthesis of AGN 193109 Ethyl Ester involves multiple steps. One common synthetic route starts with 4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic Acid Ethyl Ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
AGN 193109 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into its corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
AGN 193109 Ethyl Ester is unique due to its high affinity for retinoic acid receptors and its role as an inverse agonist. Similar compounds include:
AGN 193109: The parent compound, which directly inhibits RARs.
AGN 193109-d7 Ethyl Ester: A labeled analogue used in proteomics research.
AGN 193836: An RARα-specific agonist with different effects on gene expression.
These compounds share structural similarities but differ in their specific targets and mechanisms of action, highlighting the uniqueness of AGN 193109 Ethyl Ester in its applications and effects.
特性
IUPAC Name |
ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZMGXOWNSVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472955 | |
| Record name | AGN 193109 Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171568-43-7 | |
| Record name | AGN 193109 Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)







![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)


